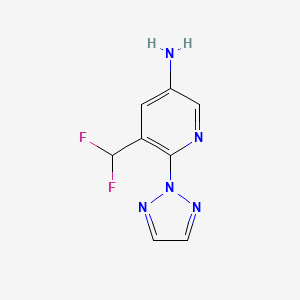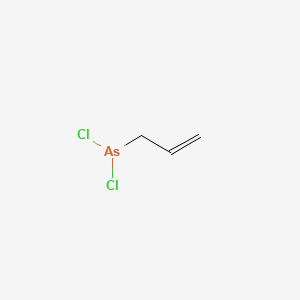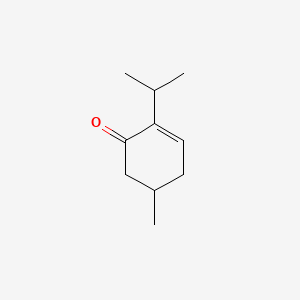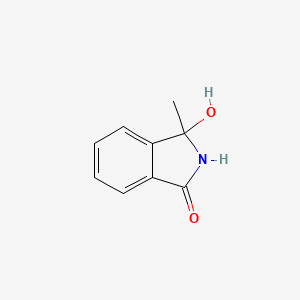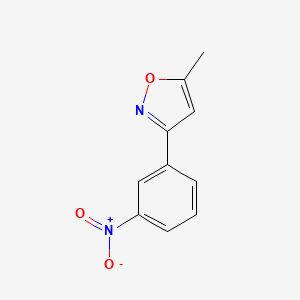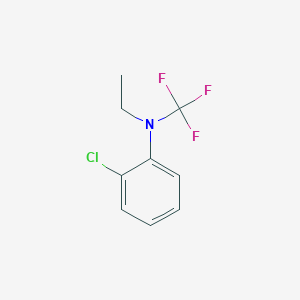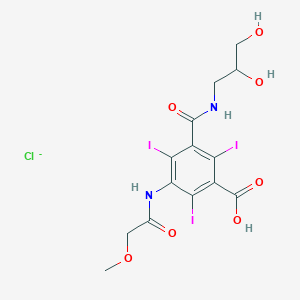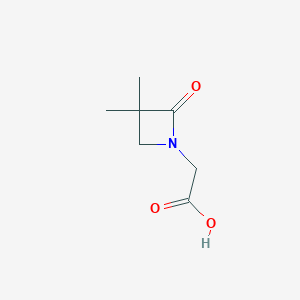
5-Isopropyl-2,3-dimethylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2,3-dimethylpyridin-4-amine is a chemical compound with the molecular formula C10H16N2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl group and two methyl groups attached to the pyridine ring, along with an amine group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2,3-dimethylpyridin-4-amine can be achieved through several methods. One common approach involves the amination of 2,3-dimethyl-5-isopropylpyridine using suitable amine sources under controlled conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-2,3-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Isopropyl-2,3-dimethylpyridin-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-2,3-dimethylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules, such as enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpyridine: Lacks the isopropyl group and amine functionality.
5-Isopropyl-2-methylpyridine: Lacks one methyl group compared to 5-Isopropyl-2,3-dimethylpyridin-4-amine.
4-Aminopyridine: Lacks the isopropyl and methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups, along with the amine functionality, makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C10H16N2/c1-6(2)9-5-12-8(4)7(3)10(9)11/h5-6H,1-4H3,(H2,11,12) |
Clave InChI |
HZZJTIFFPQHNDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN=C1C)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


